
4-Fluoro-5-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach is the Suzuki-Miyaura coupling reaction, where 4-fluoropyrimidine is coupled with an iodinated boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed:
Substituted Pyrimidines: Various functionalized pyrimidines with different substituents at the 4- and 5-positions.
Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4-Fluoro-5-iodopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, by forming a covalent complex with the enzyme and its cofactor . This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromo-2-iodopyrimidine: A useful intermediate in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C4H2FIN2 |
|---|---|
Molecular Weight |
223.97 g/mol |
IUPAC Name |
4-fluoro-5-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-4-3(6)1-7-2-8-4/h1-2H |
InChI Key |
CYKVGJUBFRLTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13465467.png)
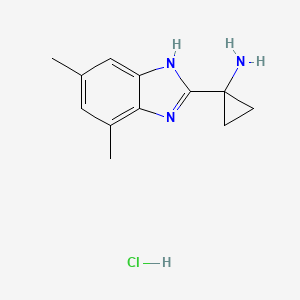
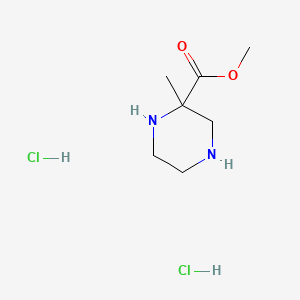
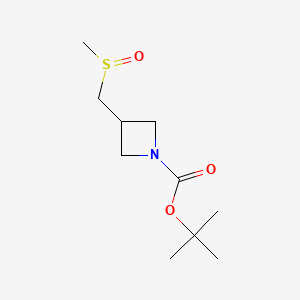

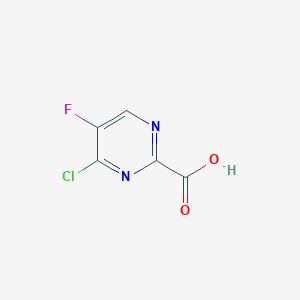

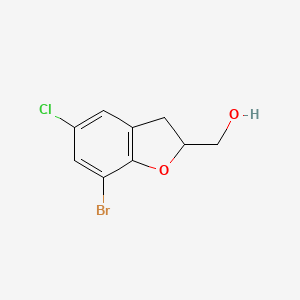
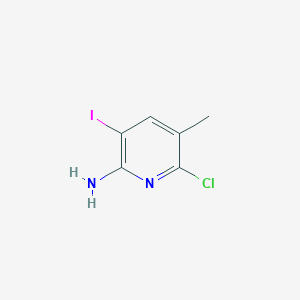
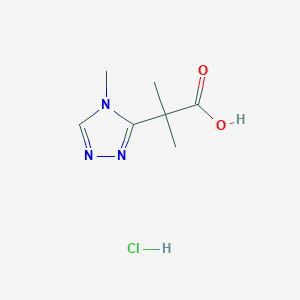
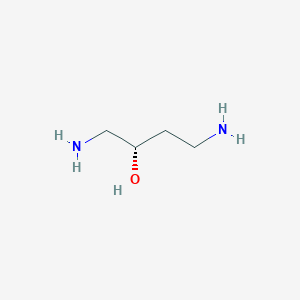
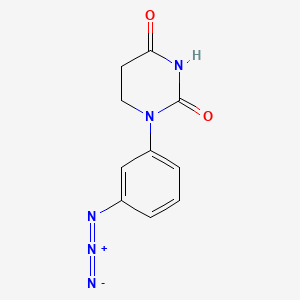
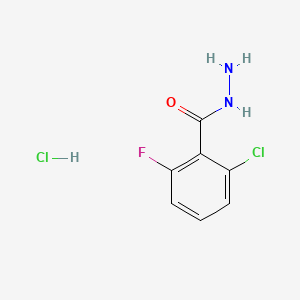
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
